molecular formula C8H9BF3NO4S B1425089 4-(N-Methylsulfamoyl)-2-trifluoromethylphenylboronic acid CAS No. 1402238-37-2

4-(N-Methylsulfamoyl)-2-trifluoromethylphenylboronic acid

Cat. No. B1425089
M. Wt: 283.04 g/mol
InChI Key: POJZVLYOTNAUBX-UHFFFAOYSA-N
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Description

4-Methylsulfamoyl-benzoic acid is a chemical compound with the CAS Number: 10252-63-8. It has a molecular weight of 215.23 and its IUPAC Name is 4-[(methylamino)sulfonyl]benzoic acid .


Molecular Structure Analysis

The InChI Code for 4-Methylsulfamoyl-benzoic acid is 1S/C8H9NO4S/c1-9-14(12,13)7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11). The InChI key is PAOYGUDKABVANA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Methylsulfamoyl-benzoic acid is a solid substance. It has a high GI absorption and is not a P-gp substrate. It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Its Log Kp (skin permeation) is -7.47 cm/s. It has a Lipophilicity Log Po/w (iLOGP) of 0.72 .

Scientific Research Applications

  • Nanofiltration Membranes : A study by Liu et al. (2012) discusses the synthesis of novel sulfonated aromatic diamine monomers, including compounds related to 4-(N-Methylsulfamoyl)-2-trifluoromethylphenylboronic acid, for the preparation of thin-film composite nanofiltration membranes. These membranes showed improved water flux and dye rejection capabilities (Liu et al., 2012).

  • Catalysis in Organic Synthesis : Wang et al. (2018) explored the use of 2,4-Bis(trifluoromethyl)phenylboronic acid, which is structurally related to the compound , as a catalyst for dehydrative amidation between carboxylic acids and amines. This catalyst was effective for α-dipeptide synthesis (Wang et al., 2018).

  • Nano Organo Solid Acids : Zolfigol et al. (2015) synthesized novel, mild, and biological-based nano organocatalysts with a urea moiety, relevant to the chemistry of 4-(N-Methylsulfamoyl)-2-trifluoromethylphenylboronic acid. These catalysts were applied in the synthesis of various organic compounds under mild and green conditions (Zolfigol et al., 2015).

  • Crystal Structure and Analysis : Etsè et al. (2019) investigated a compound closely related to 4-(N-Methylsulfamoyl)-2-trifluoromethylphenylboronic acid. They characterized its crystal structure and analyzed its intermolecular interactions, contributing to the understanding of such compounds' chemical behavior (Etsè et al., 2019).

Safety And Hazards

The safety information for 4-Methylsulfamoyl-benzoic acid indicates that it may cause an allergic skin reaction (H317) and serious eye irritation (H319). Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .

properties

IUPAC Name

[4-(methylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3NO4S/c1-13-18(16,17)5-2-3-7(9(14)15)6(4-5)8(10,11)12/h2-4,13-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJZVLYOTNAUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)NC)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-Methylsulfamoyl)-2-trifluoromethylphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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